22-Dehydrocholesterol

Sterol toxicity Isomer-specific cytotoxicity Fibroblast cell culture

22-Dehydrocholesterol (cholesta-5,22E-dien-3β-ol; CAS 34347-28-9) is a C27 sterol with a molecular formula of C27H44O and a molecular weight of 384.64 g/mol. It is distinguished from cholesterol (cholest-5-en-3β-ol) by the presence of a double bond at the C22–C23 position in the side chain.

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
CAS No. 34347-28-9
Cat. No. B1231681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22-Dehydrocholesterol
CAS34347-28-9
Synonyms22-dehydrocholesterol
5,22-cholestadien-3beta-ol
5,22-cholestadien-3beta-ol, (3beta)-(22Z)-isomer
delta 5,22-cholestadien-3beta-ol
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCC(C)CC=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8-9,18-19,21-25,28H,7,10-17H2,1-5H3/b8-6+/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyUPGTYLFCVNHBTN-OFAYOZIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





22-Dehydrocholesterol (CAS 34347-28-9): Chemical Identity and Key Physicochemical Profile for Procurement Specification


22-Dehydrocholesterol (cholesta-5,22E-dien-3β-ol; CAS 34347-28-9) is a C27 sterol with a molecular formula of C27H44O and a molecular weight of 384.64 g/mol [1]. It is distinguished from cholesterol (cholest-5-en-3β-ol) by the presence of a double bond at the C22–C23 position in the side chain. The compound has a reported melting point of 133.5–134.0 °C, a predicted boiling point of 479.9±14.0 °C at 760 mmHg, a predicted density of 0.99±0.1 g/cm³, and a predicted pKa of 15.03±0.70 . Structurally, it is an isomer of desmosterol (cholesta-5,24-dien-3β-ol) and 7-dehydrocholesterol (cholesta-5,7-dien-3β-ol), which share the empirical formula C27H44O but differ in the position of the side-chain double bond — a distinction that critically alters biological recognition, receptor interaction, and metabolic fate.

Why 22-Dehydrocholesterol Cannot Be Replaced by Desmosterol, 7-Dehydrocholesterol, or Cholesterol in Experimental Systems


Despite sharing the molecular formula C27H44O with desmosterol (Δ24) and 7-dehydrocholesterol (Δ7), 22-dehydrocholesterol (Δ22) exhibits profoundly different biological activity profiles that cannot be predicted from structural similarity alone. In LM cell mouse fibroblast sterol auxotroph systems, trans-22-dehydrocholesterol supports normal cell growth comparably to cholesterol and desmosterol, whereas its cis isomer is lethal and does not support growth as a sole supplement [1]. Furthermore, the cis isomer inhibits cell growth and viability while increasing Rb⁺ efflux, whereas the trans isomer has no such effects and can functionally replace exogenous cholesterol even when sterol biosynthesis is blocked [2]. These isomer-dependent differences within 22-dehydrocholesterol alone underscore the danger of interchangeability assumptions. At the analytical level, 22-dehydrocholesterol produces a diagnostic ESI-MS/MS product ion at m/z 71 that is absent in desmosterol (which yields m/z 55), enabling unambiguous discrimination even between isobaric sterols [3]. Generic substitution without verification of stereochemistry and double-bond position therefore risks introducing confounded biological results or analytical misidentification.

22-Dehydrocholesterol: Quantitative Differentiation Evidence Against Closest Structural Analogs


cis- vs. trans-22-Dehydrocholesterol Isomer Toxicity on Mouse Fibroblast Viability

The cis isomer of 22-dehydrocholesterol exerts a lethal effect on mouse fibroblast cells, whereas the trans isomer is non-toxic and functionally supports cell growth. In a direct head-to-head experiment, neither isomer affected sterol biosynthesis, but the cis isomer inhibited cell growth and viability and increased Rb⁺ efflux from the cells. The trans isomer had no effect on growth parameters and could replace exogenous cholesterol for cell growth even when sterol biosynthesis was pharmacologically blocked by 25-hydroxycholesterol [1]. For procurement, this means trans (22E)-22-dehydrocholesterol must be specified for cell-based applications; inadvertent use of the cis isomer or mixed-isomer material will produce confounding cytotoxicity.

Sterol toxicity Isomer-specific cytotoxicity Fibroblast cell culture Membrane permeability

Comparative Growth Support: trans-22-Dehydrocholesterol vs. Desmosterol, Dihydrocholesterol, Campesterol, and Other Sterols in LM Cell Auxotrophs

In a systematic LM cell mouse fibroblast sterol auxotroph study, trans-22-dehydrocholesterol supported normal cell growth, placing it in the top tier of cholesterol analogs alongside desmosterol. By contrast, dihydrocholesterol, campesterol, and 22,23-dihydrobrassicasterol supported only reduced growth rates, while β-sitosterol, stigmasterol, ergosterol, and cis-22-dehydrocholesterol failed to support growth as sole supplements [1]. Additionally, cells grown on cis-22-dehydrocholesterol exhibited severely curtailed fatty acid desaturation and elongation, a membrane lipid perturbation not observed with trans-22-dehydrocholesterol or desmosterol [1]. This positions trans-22-dehydrocholesterol as a functional cholesterol surrogate with a membrane compatibility profile equivalent to desmosterol and superior to most plant sterols.

Sterol auxotroph LM cell growth assay Membrane sterol requirement Cholesterol analog screening

ESI-MS/MS Discrimination of 22-Dehydrocholesterol from Desmosterol via Diagnostic Product Ions

22-Dehydrocholesterol and desmosterol share the same molecular formula (C27H44O) and precursor ion ([M+H-H₂O]⁺ at m/z 367.3363), making them indistinguishable by precursor mass alone in ESI-MS. However, in ESI-MS/MS analysis, 22-dehydrocholesterol produces a distinctive product ion at m/z 71 (C₅H₁₁⁺), arising from cleavage of the double bond between C22 and C23. This ion is completely absent from the MS/MS spectrum of desmosterol, which instead yields a fragment at m/z 55 (C₄H₇⁺), corresponding to cleavage adjacent to the C24–C25 double bond [1]. This provides an unambiguous analytical fingerprint for differentiating these isobaric sterols in complex biological matrices without requiring chromatographic separation.

Sterol lipidomics Tandem mass spectrometry Isobaric sterol differentiation GC-MS quantification

22-Dehydrocholesterol as a Dominant Sterol in Select Red Algae Species: A Chemotaxonomic Marker Differentiating It from Cholesterol and Desmosterol

A comprehensive sterol survey of algae revealed that while most red algae (Rhodophyta) contain primarily cholesterol, and several species contain large amounts of desmosterol, one Rhodophyta species contains primarily 22-dehydrocholesterol [1]. This species-level dominance is not observed for cholesterol or desmosterol in the same organism and establishes 22-dehydrocholesterol as a natural-product-source sterol with species-specific enrichment. The compound has also been identified as a natural product in Phallusia nigra and Haliclona oculata [2], and has been isolated from the scallop Placopecten magellanicus [3]. This natural distribution pattern is distinct from cholesterol (ubiquitous) and desmosterol (primarily in specific algae and as a biosynthetic intermediate in mammals).

Algal sterol profiling Chemotaxonomy Rhodophyta sterols Natural product sourcing

Melting Point Differentiation of 22-Dehydrocholesterol (133.5–134.0 °C) from Cholesterol (148–150 °C) and Desmosterol as a Supporting Identity Criterion

The melting point of 22-dehydrocholesterol (133.5–134.0 °C) is substantially lower than that of cholesterol (148–150 °C), providing a simple, low-cost identity verification criterion that distinguishes it from the most abundant biological sterol. Desmosterol has a reported melting point of approximately 121–122 °C, and 7-dehydrocholesterol melts at approximately 148–152 °C [1]. The approximately 14–16 °C melting point depression of 22-dehydrocholesterol relative to cholesterol is consistent with the disruption of crystalline packing caused by the C22 double bond introducing a kink in the otherwise planar side chain. This difference serves as a rapid preliminary identity check during procurement receipt and quality control workflows.

Sterol purity verification Melting point analysis Compound identity confirmation Quality control

Membrane Fatty Acid Remodeling: trans-22-Dehydrocholesterol Preserves Normal Lipid Homeostasis While cis-22-Dehydrocholesterol Triggers Severe Suppression of Fatty Acid Desaturation

When LM cell fibroblasts are cultured with different sterol supplements, trans-22-dehydrocholesterol maintains a normal membrane fatty acid composition comparable to cholesterol-grown cells. In sharp contrast, cells cultured with cis-22-dehydrocholesterol exhibit severely curtailed fatty acid desaturation and elongation [1]. Cells grown on dihydrocholesterol show the opposite extreme — a marked increase in fatty acid desaturation and elongation. Cells grown on alkyl sterols show effects similar to cis-22-dehydrocholesterol but in a less pronounced fashion. This demonstrates that the stereochemistry and double-bond position of the sterol side chain directly and differentially regulate the membrane's fatty acid remodeling machinery, and trans-22-dehydrocholesterol uniquely preserves homeostatic lipid composition among non-cholesterol sterols.

Membrane lipid adaptation Fatty acid desaturation Sterol-phospholipid coupling Cellular lipidomics

22-Dehydrocholesterol: Evidence-Backed Research and Industrial Application Scenarios


Sterol Selectivity Studies: Investigating the Structural Requirements for Mammalian Cell Membrane Sterol Function

For laboratories studying the structural determinants of sterol function in mammalian membranes, trans-22-dehydrocholesterol offers a unique tool. It supports normal LM cell growth and preserves physiological fatty acid desaturation/elongation patterns, placing it in an elite group with cholesterol and desmosterol [6]. Yet its C22 double bond provides a distinct structural feature that can be correlated with membrane biophysical properties. Procurement must specify the trans (22E) isomer, as the cis isomer is cytotoxic and severely disrupts membrane lipid homeostasis, inducing curtailed fatty acid desaturation [6]. This isomer pair thus serves as a powerful positive/negative control system for probing sterol structural requirements in membrane biology.

Lipidomics and Sterol Profiling: Isobaric Sterol Discrimination in Complex Biological Matrices Using MS/MS

In sterol lipidomics workflows, 22-dehydrocholesterol can be unambiguously identified and quantified in the presence of the isobaric sterol desmosterol through its diagnostic ESI-MS/MS product ion at m/z 71, which is absent in desmosterol spectra [6]. This enables co-quantification of both sterols in a single analytical run without requiring baseline chromatographic resolution. For laboratories building sterol MRM (multiple reaction monitoring) panels, the m/z 367 → 71 transition for 22-dehydrocholesterol and m/z 367 → 55 transition for desmosterol provide orthogonal detection channels. This application supports biomarker discovery, dietary sterol absorption studies, and cholesterol metabolism pathway analysis.

Marine Natural Product Chemistry: Selective Isolation of 22-Dehydrocholesterol from Rhodophyta and Marine Invertebrate Sources

The identification of 22-dehydrocholesterol as the primary sterol in at least one Rhodophyta species, where it dominates over both cholesterol and desmosterol [6], combined with its confirmed presence in marine organisms including Phallusia nigra, Haliclona oculata [2], and Placopecten magellanicus [3], provides a natural sourcing strategy. Researchers pursuing marine sterol isolation can target these specific organisms for enrichment of 22-dehydrocholesterol rather than competing with the ubiquitously abundant cholesterol. The melting point of 133.5–134.0 °C provides a rapid identity verification step during isolation.

Sterol Cytotoxicity Screening: cis/trans Isomer Pair as a Stereochemistry-Dependent Toxicity Model

The binary lethal/non-lethal response of mouse fibroblast cells to cis- vs. trans-22-dehydrocholesterol — where the cis isomer inhibits cell growth and viability while increasing Rb⁺ efflux, and the trans isomer is entirely benign [6] — provides a clean experimental model for studying stereochemistry-dependent sterol toxicity. Neither isomer affects sterol biosynthesis itself, isolating the toxicity mechanism to post-biosynthetic membrane effects. This model is valuable for screening sterol analogs for membrane-disrupting potential and for validating sterol safety in pharmaceutical formulations where stereochemical purity may be critical.

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